molecular formula C27H27Cl2N3O5S2 B5155889 [3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone

[3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone

Cat. No.: B5155889
M. Wt: 608.6 g/mol
InChI Key: CDEAGDSLAYXRNF-UHFFFAOYSA-N
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Description

[3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a triazabicyclo nonane core, which is known for its stability and unique chemical properties. The presence of sulfonyl and dichlorophenyl groups further enhances its reactivity and potential utility in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazabicyclo nonane core: This can be achieved through a series of cyclization reactions involving appropriate amine and aldehyde precursors.

    Introduction of sulfonyl groups: This step involves sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the dichlorophenyl group: This is typically done through a Friedel-Crafts acylation reaction using dichlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers with unique properties or as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The sulfonyl and dichlorophenyl groups are likely to play a crucial role in binding to these targets, potentially inhibiting enzyme activity or altering receptor function. The triazabicyclo nonane core provides structural stability, ensuring effective interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone: Unique due to its combination of sulfonyl and dichlorophenyl groups.

    Other triazabicyclo nonane derivatives: These compounds share the core structure but differ in their substituents, leading to variations in reactivity and applications.

    Sulfonyl-containing compounds: These compounds are known for their stability and reactivity, making them useful in various chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both sulfonyl and dichlorophenyl groups, along with the stable triazabicyclo nonane core, makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

[3,7-bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2N3O5S2/c1-19-3-8-22(9-4-19)38(34,35)31-15-27(26(33)21-7-12-24(28)25(29)13-21)14-30(17-31)18-32(16-27)39(36,37)23-10-5-20(2)6-11-23/h3-13H,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEAGDSLAYXRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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